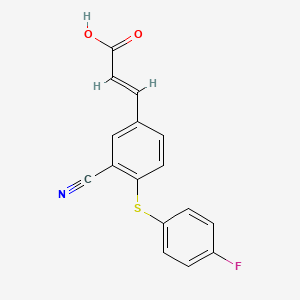![molecular formula C20H27N5O B2454495 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2310140-85-1](/img/structure/B2454495.png)
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C18H22N6O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.Physical And Chemical Properties Analysis
The molecular weight of this compound is 338.415. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental determination.科学的研究の応用
Pyrimidine Derivatives Synthesis
Pyrimidine derivatives, such as 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, show regioselective amination reactions leading to various derivatives through interactions with alkylamides. Such reactions highlight the potential for creating a diverse range of pyrimidine-based compounds for different applications, including materials science and pharmaceuticals (Gulevskaya et al., 1994).
Crystallographic Studies
Studies on pyrimidine and its derivatives, like the analysis of cation tautomerism and crystal structures in 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, provide valuable insights into the molecular recognition processes that are crucial in drug design and materials science (Rajam et al., 2017).
Heterocyclic Compound Synthesis
The synthesis of pyrimidine-linked heterocyclic compounds, such as pyrazoles, through methods like microwave irradiative cyclocondensation, demonstrates the versatility of pyrimidine derivatives in forming complex molecules with potential insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Hydrogen Bond Studies
Investigations into the hydrogen bonding and dimerization properties of ureidopyrimidinones reveal the potential for these compounds to form strong dimer structures through quadruple hydrogen bonding, which can be significant in the development of supramolecular assemblies for nanotechnology and materials science applications (Beijer et al., 1998).
Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives related to pyrimidine structures can predict their effectiveness as corrosion inhibitors on iron surfaces. Such studies are essential in the field of materials protection and engineering to develop more efficient and environmentally friendly corrosion inhibitors (Kaya et al., 2016).
作用機序
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential uses .
特性
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-13-14(2)21-12-22-20(13)26-11-16-7-9-25(10-8-16)19-17-5-4-6-18(17)23-15(3)24-19/h12,16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOKTRLTFMHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NC4=C3CCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
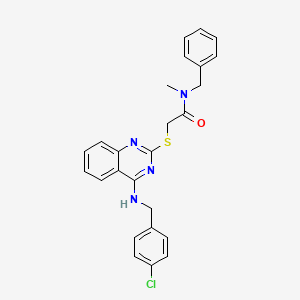
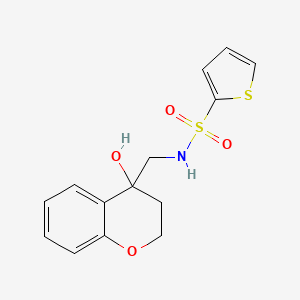
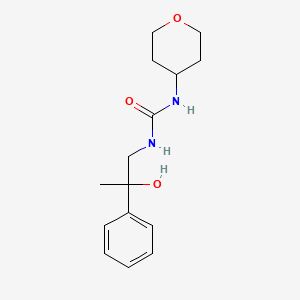
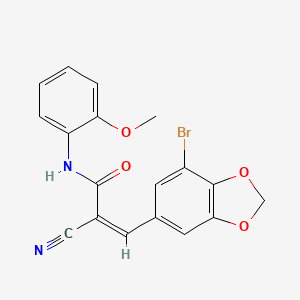
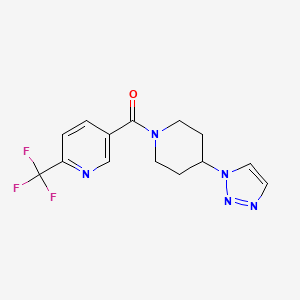
![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)
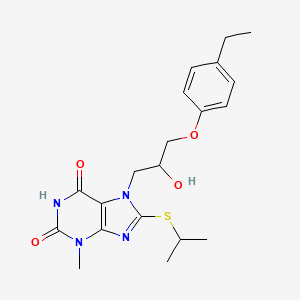
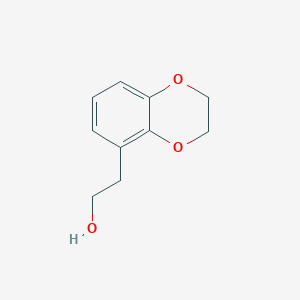
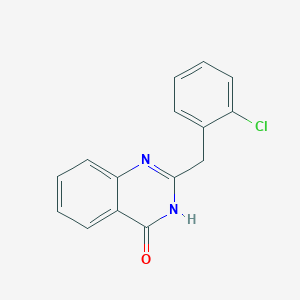
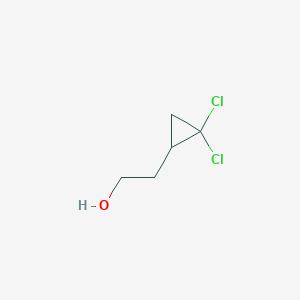
![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/no-structure.png)
